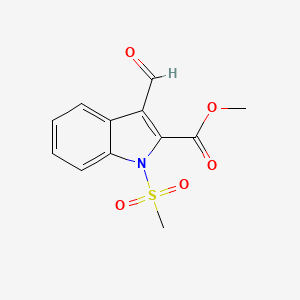

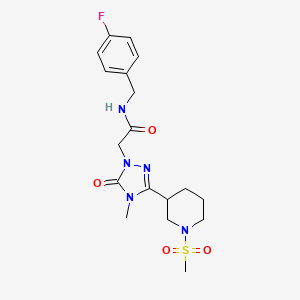

3-formyl-1-(méthylsulfonyl)-1H-indole-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole ring, followed by the introduction of the formyl, methylsulfonyl, and carboxylate ester groups. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the formyl, methylsulfonyl, and carboxylate ester groups attached at the appropriate positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition. The methylsulfonyl group could act as a good leaving group in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar formyl, methylsulfonyl, and carboxylate ester groups could increase its solubility in polar solvents .Mécanisme D'action

The exact mechanism of action of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is not fully understood. However, it has been proposed that methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical and Physiological Effects:

methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has also been found to possess anti-microbial activity against various bacteria and fungi. In addition, methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate in lab experiments is its broad range of biological activities. methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Orientations Futures

There are several future directions for research on methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate. One area of research is the development of novel formulations of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate that improve its solubility and bioavailability. Another area of research is the investigation of the mechanisms of action of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate, which may provide insights into its therapeutic potential. In addition, further studies are needed to evaluate the safety and efficacy of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate in preclinical and clinical trials.

Méthodes De Synthèse

The synthesis of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate involves the reaction of methyl 3-formyl-1H-indole-2-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the methylsulfonyl group, resulting in the formation of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate. The yield of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate can be improved by using different solvents and reaction conditions.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Les indoles jouent un rôle crucial dans la découverte de médicaments en raison de leur activité biologique. Les chercheurs ont exploré le potentiel du 3-formyl-1-(méthylsulfonyl)-1H-indole-2-carboxylate de méthyle comme échafaudage pour la conception de nouveaux agents pharmaceutiques. Ses caractéristiques structurelles en font un candidat attrayant pour le développement de médicaments anticancéreux, antimicrobiens et anti-inflammatoires .

Réactions multicomposantes (RMC)

Le this compound a été utilisé dans des réactions multicomposantes intrinsèquement durables. Ces réactions permettent la synthèse efficace de molécules complexes à partir de matières premières simples. Les chercheurs ont utilisé ce composé pour assembler des échafaudages d'intérêt pharmaceutique, démontrant sa polyvalence dans les RMC .

Agents anti-inflammatoires

Dans le contexte de l'inflammation, le 2-[(trifluorométhyl)thio]-4-(4-fluorophényl)-5-[4-(méthylsulfonyl)phényl]pyrrole (un dérivé de l'indole) a montré une activité anti-inflammatoire puissante. Cela suggère que les dérivés de l'indole apparentés, y compris notre composé d'intérêt, peuvent également posséder des propriétés anti-inflammatoires .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-formyl-1-methylsulfonylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c1-18-12(15)11-9(7-14)8-5-3-4-6-10(8)13(11)19(2,16)17/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENGWZAQQBGMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2459160.png)

![8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2459162.png)

![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)

![3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2459171.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459173.png)

![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)